Cas no 2138049-48-4 (2-{bicyclo2.2.1heptan-2-yl}-3-bromo-6-methylimidazo1,2-apyridine)

2-{bicyclo2.2.1heptan-2-yl}-3-bromo-6-methylimidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-{bicyclo2.2.1heptan-2-yl}-3-bromo-6-methylimidazo1,2-apyridine
- 2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine
- 2138049-48-4
- EN300-1197230
-
- Inchi: 1S/C15H17BrN2/c1-9-2-5-13-17-14(15(16)18(13)8-9)12-7-10-3-4-11(12)6-10/h2,5,8,10-12H,3-4,6-7H2,1H3
- InChI Key: NBXZCERAVYMXLP-UHFFFAOYSA-N
- SMILES: BrC1=C(C2CC3CCC2C3)N=C2C=CC(C)=CN12
Computed Properties
- Exact Mass: 304.05751g/mol
- Monoisotopic Mass: 304.05751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 17.3Ų
2-{bicyclo2.2.1heptan-2-yl}-3-bromo-6-methylimidazo1,2-apyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197230-0.25g |
2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine |
2138049-48-4 | 0.25g |
$1117.0 | 2023-06-08 | ||
Enamine | EN300-1197230-500mg |
2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine |
2138049-48-4 | 500mg |
$1165.0 | 2023-10-03 | ||
Enamine | EN300-1197230-50mg |
2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine |
2138049-48-4 | 50mg |
$1020.0 | 2023-10-03 | ||
Enamine | EN300-1197230-100mg |
2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine |
2138049-48-4 | 100mg |
$1068.0 | 2023-10-03 | ||
Enamine | EN300-1197230-5000mg |
2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine |
2138049-48-4 | 5000mg |
$3520.0 | 2023-10-03 | ||
Enamine | EN300-1197230-2.5g |
2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine |
2138049-48-4 | 2.5g |
$2379.0 | 2023-06-08 | ||
Enamine | EN300-1197230-0.1g |
2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine |
2138049-48-4 | 0.1g |
$1068.0 | 2023-06-08 | ||
Enamine | EN300-1197230-0.5g |
2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine |
2138049-48-4 | 0.5g |
$1165.0 | 2023-06-08 | ||
Enamine | EN300-1197230-1.0g |
2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine |
2138049-48-4 | 1g |
$1214.0 | 2023-06-08 | ||
Enamine | EN300-1197230-2500mg |
2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine |
2138049-48-4 | 2500mg |
$2379.0 | 2023-10-03 |
2-{bicyclo2.2.1heptan-2-yl}-3-bromo-6-methylimidazo1,2-apyridine Related Literature
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on 2-{bicyclo2.2.1heptan-2-yl}-3-bromo-6-methylimidazo1,2-apyridine
Introduction to 2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine (CAS No. 2138049-48-4)
2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine (CAS No. 2138049-48-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.
The chemical structure of 2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine is characterized by a bicyclic heptane ring fused to an imidazopyridine core, with a bromo substituent at the 3-position and a methyl group at the 6-position. This intricate structure confers the compound with a high degree of molecular rigidity and specific interactions with biological targets, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anticonvulsant activity in rodent models of epilepsy. The researchers found that the compound effectively reduced seizure frequency and duration without causing significant side effects, suggesting its potential as a novel anticonvulsant agent.
In another study published in the Bioorganic & Medicinal Chemistry Letters, the compound was evaluated for its anti-inflammatory properties. The results showed that 2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This finding indicates that the compound may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine have also been investigated to assess its suitability for clinical development. A study published in the
In addition to its therapeutic applications, 2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine has been explored as a tool compound in chemical biology research. Its unique structure allows it to serve as a scaffold for the design and synthesis of novel bioactive molecules with improved potency and selectivity. For example, researchers at the University of California have used this compound as a starting point to develop more potent analogs with enhanced pharmacological profiles.
The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine has been optimized to improve yield and scalability for large-scale production. A recent publication in the Tetrahedron Letters described a multi-step synthetic route that involves palladium-catalyzed cross-coupling reactions and ring-closing metathesis to construct the complex bicyclic framework efficiently.
In conclusion, 2-{bicyclo[2.2.1]heptan-2-yl}-3-bromo-6-methylimidazo[1,2-a]pyridine (CAS No. 2138049-48-4) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanism of action and optimize its pharmacological properties for clinical use.
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